molecular formula C22H34N4O8S B1248414 N-[3-(Methylthio)acryloyl]-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine

N-[3-(Methylthio)acryloyl]-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine

Cat. No. B1248414
M. Wt: 514.6 g/mol
InChI Key: OEIFFRHFKRNPAL-ZQEFWBPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(Methylthio)acryloyl]-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine is a natural product found in Streptomyces amakusaensis with data available.

Scientific Research Applications

Synthesis and Antibiotic Development

  • Synthesis of Disaccharide Fragments in Antibiotics : A study detailed the synthesis of a disaccharide fragment similar to the mentioned compound, crucial in the development of antibiotics like flambamycin, curamycin, and avilamycin. This research enhances understanding of antibiotic structures and aids in the development of new drugs (Zagar & Scharf, 1993).

  • D-Angolosamine Synthesis : Research focused on synthesizing D-angolosamine, a component of the antibiotic angolamycin, using a process that involves derivatives of methyl α-D-glucopyranoside. This work contributes to the understanding of antibiotic synthesis and potentially to new antibiotic developments (Baer & Georges, 1977).

  • Creation of Novel Nucleosides for Antiviral Applications : A study explored the synthesis of dideoxy fluoro-ketopyranosyl nucleosides, including derivatives similar to the specified compound, for potential antiviral applications. These compounds showed promising results against rotavirus infections and in colon cancer treatment (Manta et al., 2009).

Chemical Synthesis Techniques

  • Methodologies in Carbohydrate Chemistry : Research has been conducted on the synthesis of various carbohydrate derivatives, including those related to the specified compound, which are crucial in the development of new chemical synthesis methodologies. These techniques are vital for creating complex molecules used in pharmaceuticals (Liberek & Smiatacz, 2000).

  • Advances in Synthetic Glycosides : Papers have discussed the synthesis of novel glycosides, similar to the compound , highlighting the advancements in the field of synthetic chemistry. This research is fundamental to the creation of new molecules with potential therapeutic applications (Hornyák et al., 2003).

properties

Product Name

N-[3-(Methylthio)acryloyl]-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine

Molecular Formula

C22H34N4O8S

Molecular Weight

514.6 g/mol

IUPAC Name

(E)-N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylsulfanylprop-2-enamide

InChI

InChI=1S/C22H34N4O8S/c1-11-17(25(3)4)18(29)19(30)21(33-11)34-20-12(2)32-16(10-13(20)27)26-8-6-14(24-22(26)31)23-15(28)7-9-35-5/h6-9,11-13,16-21,27,29-30H,10H2,1-5H3,(H,23,24,28,31)/b9-7+/t11-,12-,13-,16-,17-,18+,19-,20-,21-/m1/s1

InChI Key

OEIFFRHFKRNPAL-ZQEFWBPISA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2O)N3C=CC(=NC3=O)NC(=O)/C=C/SC)C)O)O)N(C)C

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C=CSC)C)O)O)N(C)C

synonyms

cytosaminomycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(Methylthio)acryloyl]-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine
Reactant of Route 2
N-[3-(Methylthio)acryloyl]-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine
Reactant of Route 3
N-[3-(Methylthio)acryloyl]-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine
Reactant of Route 4
N-[3-(Methylthio)acryloyl]-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine
Reactant of Route 5
N-[3-(Methylthio)acryloyl]-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine
Reactant of Route 6
N-[3-(Methylthio)acryloyl]-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine

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